

# Hydrogen bonding in 4,6-Dimethoxypyridin-2-amine crystals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,6-Dimethoxypyridin-2-amine

Cat. No.: B032576

[Get Quote](#)

An In-depth Technical Guide on the Hydrogen Bonding in 2-Amino-4,6-dimethoxypyrimidine Crystals

**Disclaimer:** This guide focuses on the hydrogen bonding in the crystal structure of 2-amino-4,6-dimethoxypyrimidine. Initial searches for the specified compound, **4,6-dimethoxypyridin-2-amine**, did not yield sufficient crystallographic data. Given the similarity in nomenclature and the extensive research available on its pyrimidine isomer, this document will detail the structural and hydrogen bonding characteristics of 2-amino-4,6-dimethoxypyrimidine. It is a common occurrence in chemical literature for these related compounds to be studied more extensively.

This technical guide provides a comprehensive overview of the hydrogen bonding interactions within the crystalline structure of 2-amino-4,6-dimethoxypyrimidine, intended for researchers, scientists, and professionals in the field of drug development.

## Molecular Structure and Crystallography

2-Amino-4,6-dimethoxypyrimidine ( $C_6H_9N_3O_2$ ) is a molecule of significant interest due to the biological activity of pyrimidine derivatives.<sup>[1]</sup> Its crystal structure reveals a planar pyrimidine ring. The amino group is a potent hydrogen-bond donor, while the nitrogen atoms within the pyrimidine ring act as acceptors, leading to a network of intermolecular hydrogen bonds that dictate the crystal packing.

## Crystallographic Data

The following table summarizes key crystallographic parameters for 2-amino-4,6-dimethoxypyrimidine.

| Parameter                       | Value                                                                |
|---------------------------------|----------------------------------------------------------------------|
| Molecular Formula               | C6H9N3O2                                                             |
| Molecular Weight                | 155.15 g/mol                                                         |
| Crystal System                  | Monoclinic or Orthorhombic (common for similar organic compounds)    |
| Key Intermolecular Interactions | N-H···N hydrogen bonds; C-H···O interactions; $\pi$ – $\pi$ stacking |

## Hydrogen Bonding Analysis

The predominant intermolecular interaction governing the crystal packing of 2-amino-4,6-dimethoxypyrimidine is hydrogen bonding. The amino group (-NH2) serves as the primary hydrogen bond donor, while the ring nitrogen atoms act as acceptors.

Molecules of 2-amino-4,6-dimethoxypyrimidine are linked by two distinct N-H···N hydrogen bonds, which form a chain of fused rings.<sup>[2][3]</sup> These chains are further interconnected by aromatic  $\pi$ – $\pi$  stacking interactions, resulting in a three-dimensional framework.<sup>[2][3]</sup> In co-crystals, such as with anthranilic acid, the 2-amino-4,6-dimethoxypyrimidine molecules interact with the carboxylic group through N—H···O and O—H···N hydrogen bonds, forming a cyclic hydrogen-bonded R2(8) motif.<sup>[4]</sup> The pyrimidine molecules can also form base pairs via a pair of N—H···N hydrogen bonds, creating another R2(8) motif.<sup>[4]</sup>

## Quantitative Hydrogen Bond Data

The following table provides a summary of the geometric parameters for the key hydrogen bonds observed in the crystal structure of 2-amino-4,6-dimethoxypyrimidine.<sup>[2][3]</sup>

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H…A (Å) | D…A (Å)  | D-H…A (°) |
|-----------|--------------|--------------|---------|---------|----------|-----------|
| N-H       | H            | N            | -       | 2.23    | 3.106(2) | 171       |
| N-H       | H            | N            | -       | 2.50    | 3.261(2) | 145       |

## Experimental Protocols

### Synthesis of 2-Amino-4,6-dimethoxypyrimidine

A common synthetic route involves the methylation of 2-amino-4,6-dihydroxypyrimidine.[\[5\]](#)

#### Materials:

- 2-amino-4,6-dihydroxypyrimidine
- Dimethyl carbonate
- Sodium hydroxide (catalyst)
- Methanol
- Ethyl acetate

#### Procedure:

- A mixture of 2-amino-4,6-dihydroxypyrimidine, dimethyl carbonate, and a catalytic amount of sodium hydroxide is heated in a high-pressure reactor.[\[5\]](#)
- The reaction is typically carried out at a temperature of 140-160°C for several hours.[\[5\]](#)
- After the reaction is complete, the insoluble solids are removed by filtration.[\[5\]](#)
- The filtrate is subjected to reduced pressure distillation to obtain the crude product.[\[5\]](#)
- The crude 2-amino-4,6-dimethoxypyrimidine is then purified by recrystallization from a solvent such as ethyl acetate.[\[5\]](#)

## Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

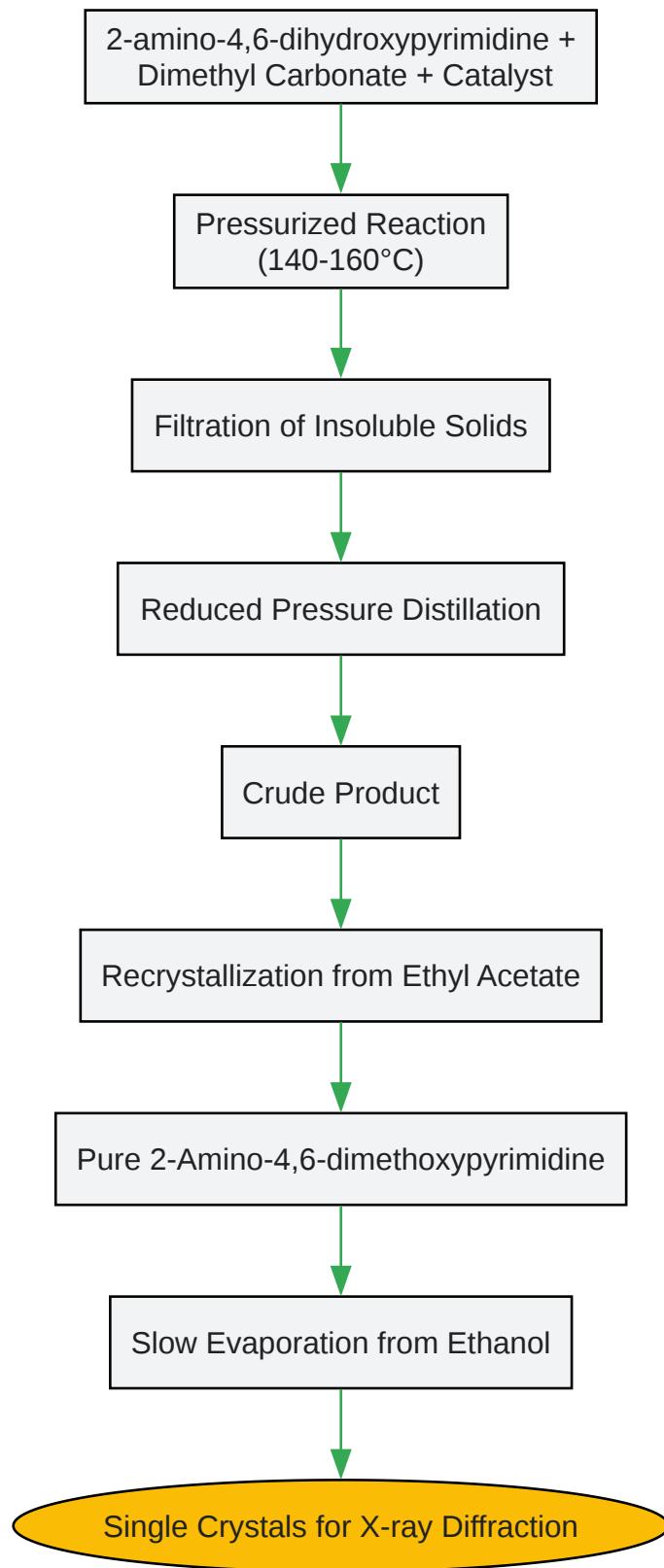
Materials:

- Crude 2-amino-4,6-dimethoxypyrimidine
- Ethanol or a suitable solvent mixture

Procedure:

- A hot solution of 2-amino-4,6-dimethoxypyrimidine in a suitable solvent (e.g., ethanol) is prepared.[6]
- The solution is warmed for a short period to ensure complete dissolution.[6]
- The solution is then allowed to cool slowly to room temperature.[6]
- Single crystals typically form over a period of several days.[6]

## Visualizations


### Hydrogen Bonding Network

The following diagram illustrates the hydrogen bonding pattern in the crystal structure of 2-amino-4,6-dimethoxypyrimidine, showing the formation of fused rings.

Caption: Hydrogen bonding between adjacent molecules.

## Experimental Workflow for Synthesis and Crystallization

The diagram below outlines the general workflow for the synthesis and subsequent crystallization of 2-amino-4,6-dimethoxypyrimidine.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Hydrogen bonding in 2-amino-4,6-dimethoxypyrimidine, 2-benzylamino-4,6-bis(benzyloxy)pyrimidine and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine: chains of fused rings and a centrosymmetric dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hydrogen bonding in 4,6-Dimethoxypyridin-2-amine crystals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032576#hydrogen-bonding-in-4-6-dimethoxypyridin-2-amine-crystals>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)